Ferrocene compounds, including (Dimethylaminomethyl)ferrocene, have a wide variety of pharmacological activities and are attracting attention from chemists, biologists, biochemists, etc.
Using these electrochemically active probes, DNA and RNA detection at femtomole levels has been demonstrated.
((Dimethylamino)methyl)ferrocene, with the chemical formula CHFeN, is an organometallic compound that features a ferrocene core substituted with a dimethylaminomethyl group. This compound is characterized by its unique structure, which combines the properties of ferrocene—a metallocene with remarkable stability and redox properties—with the reactivity of the dimethylaminomethyl moiety. The presence of the nitrogen atom in the dimethylamino group allows for various chemical interactions and modifications, making ((dimethylamino)methyl)ferrocene a versatile ligand in coordination chemistry .
The synthesis of ((dimethylamino)methyl)ferrocene was first reported by Hauser and Lindsay in 1956. The general method involves:
Additionally, alternative synthetic routes may involve lithiation followed by electrophilic substitution or coordination to metal complexes.
((Dimethylamino)methyl)ferrocene has various applications across different fields:
Interaction studies involving ((dimethylamino)methyl)ferrocene often focus on its coordination with transition metals. For example:
These studies highlight its potential as a ligand in coordination chemistry.
Similar compounds include:
Compound | Formula | Unique Features |
---|---|---|
((Dimethylamino)methyl)ferrocene | CHFeN | Bidentate ligand; enhanced reactivity due to dimethyl groups |
Ferrocene | CHFe | Baseline metallocene; stable and inert |
N,N-Dimethylaminomethylferrocene | CHFeN | Similar structure; potential differences in coordination |
(Aminomethyl)ferrocene | CHFeN | Lacks methyl groups on nitrogen; different reactivity |
The unique aspect of ((dimethylamino)methyl)ferrocene lies in its enhanced reactivity due to the presence of two methyl groups on the nitrogen atom, which increases steric hindrance and alters electronic properties compared to related compounds.
The discovery of ferrocene in 1951 by Kealy and Pauson marked a paradigm shift in organometallic chemistry. Initially mischaracterized as a "diradical" structure, ferrocene's sandwich configuration was later elucidated by Wilkinson and Fischer, earning them the 1973 Nobel Prize in Chemistry. This breakthrough spurred interest in functionalized ferrocenes, leading to the synthesis of ((dimethylamino)methyl)ferrocene in the early 1960s via the Mannich reaction. The reaction involves ferrocene, formaldehyde, and dimethylamine, producing the amine-substituted derivative as an air-stable, orange syrup.
Early synthetic routes relied on electrophilic substitution reactions, but advances in organometallic catalysis have enabled more efficient pathways. For example, quaternization of the amine group with methyl iodide yields N,N-dimethylaminomethylferrocene methiodide, a key intermediate for further functionalization. Modern techniques, such as atomic layer deposition (ALD), now utilize this compound to fabricate iron oxide films with precise thickness control.
The classical synthesis of $$ N,N $$-dimethylaminomethylferrocene relies on the Mannich reaction, a three-component condensation involving ferrocene, formaldehyde, and dimethylamine. This method, first reported in the 1960s, remains the most widely used approach for laboratory-scale preparations [1] [3]. The reaction proceeds via electrophilic substitution on one cyclopentadienyl (Cp) ring of ferrocene, facilitated by the electron-donating nature of the iron center.
The stoichiometric equation for this reaction is:
$$
(\text{C}5\text{H}5)2\text{Fe} + \text{CH}2\text{O} + \text{HN}(\text{CH}3)2 \rightarrow (\text{C}5\text{H}5)\text{Fe}(\text{C}5\text{H}4\text{CH}2\text{N}(\text{CH}3)2) + \text{H}2\text{O}
$$
Key features of this method include:
A notable limitation of the classical Mannich route is the competing formation of bis-aminated byproducts, which necessitates careful control of stoichiometry and reaction time [3].
Recent advances in organometallic synthesis have introduced copper-catalyzed C–H amination as a regioselective alternative to the Mannich reaction. This method employs 8-aminoquinoline as a directing group to achieve mono-amination at the ortho position of the ferrocene Cp ring [5].
Optimized conditions:
This approach offers several advantages:
Comparative analysis of classical and modern methods:
Parameter | Mannich Reaction | Copper-Catalyzed Amination |
---|---|---|
Yield | 65–75% | 70–80% |
Selectivity | Moderate | High |
Reaction Time | 12–24 hours | 4 hours |
Byproducts | Bis-aminated species | Minimal |
Industrial production of $$ N,N $$-dimethylaminomethylferrocene requires optimization of purification and solvent recovery processes. Key strategies include:
A representative pilot-scale protocol involves:
Efforts to improve the sustainability of $$ N,N $$-dimethylaminomethylferrocene synthesis focus on:
The Mannich reaction mechanism proceeds through three stages:
In copper-catalyzed amination, the mechanism involves:
((Dimethylamino)methyl)ferrocene exhibits planar chirality, a unique form of stereoisomerism that arises from the asymmetric substitution of one cyclopentadienyl ring in the ferrocene framework [1] [2]. The compound possesses the molecular formula C₁₃H₁₇FeN with a molecular weight of 243.13 g/mol [3] [4].
Planar chirality in metallocene systems is fundamentally related to their three-dimensional sandwich-like spatial arrangement, where the transition metal iron is situated between two cyclopentadienyl ligands [2]. The presence of the dimethylaminomethyl substituent on one cyclopentadienyl ring creates two enantiotopic faces, discriminating between them through π-coordination to the iron center [2]. This substitution pattern generates a chiral plane where the two sides are differently occupied, establishing the planar chirality element.
The compound serves as an important starting material for the synthesis of planar chiral 1,2-disubstituted ferrocenes through directed ortho-metalation reactions [5]. The free electron pair on the nitrogen atom facilitates lithiation at the ortho-position via the Directed ortho Metalation (DoM) effect, enabling further functionalization with electrophiles [5].
Crystallographic studies reveal that ((dimethylamino)methyl)ferrocene adopts an eclipsed conformation of the cyclopentadienyl rings with a dihedral angle of 1.53° [5]. The compound crystallizes in the monoclinic space group P2₁/n with unit cell parameters: a = 5.6777 Å, b = 23.0873 Å, c = 8.7206 Å, and β = 90.59° [5].
The conformational preference of ferrocene derivatives is influenced by multiple factors, including steric interactions, electronic effects, and intermolecular forces [6] [7]. For ((dimethylamino)methyl)ferrocene, the aminomethyl side chain is oriented above its attached cyclopentadienyl ring, and the Cp rings maintain an eclipsed arrangement [5]. This conformation is stabilized by the relatively low rotational energy barrier of approximately 0.9 kJ/mol, which allows for dynamic interconversion between conformational states [8].
Theoretical studies using density functional theory methods have demonstrated that the eclipsed conformation is energetically favored for ferrocene by approximately 3.8 ± 1.3 kJ/mol compared to the staggered conformation [9]. The preference for the eclipsed geometry arises from favorable orbital interactions between the iron d-orbitals and the π-system of the cyclopentadienyl rings [9].
The resolution of ((dimethylamino)methyl)ferrocene into its enantiomers has been achieved through various methodologies, with cyclopalladation representing one of the most effective approaches [1]. The reaction between ((dimethylamino)methyl)ferrocene and the enantiomerically pure complex cis-[PtCl₂(S-SOMeC₆H₄Me-p)₂] affords two easily separable cycloplatinated diastereoisomers with distinct stereochemical configurations [1].
Alternative resolution methods include:
Enzymatic Resolution: Various lipases, including Candida antarctica (Novozym 435) and Mucor miehei (Lipozyme IM), have been employed for the kinetic resolution of ferrocene derivatives with enantiomeric excesses ranging from 89-96% and selectivity factors up to 67 [10].
Chromatographic Separation: High-performance liquid chromatography using polysaccharide-based chiral stationary phases has proven effective for the baseline separation of planar chiral ferrocenes, with the Lux i-Cellulose-5 column showing particular efficacy [11] [12].
Cyclodextrin-Based Methods: β-cyclodextrin and γ-cyclodextrin have been utilized for the enantiomeric separation of ferrocene derivatives through both liquid chromatography and capillary electrokinetic chromatography, with resolution values exceeding 40 in optimized dual cyclodextrin systems [11] [13].
((Dimethylamino)methyl)ferrocene exhibits exceptional stereochemical stability under normal conditions, with planar chirality preserved across a wide temperature range [5]. The compound demonstrates high thermal stability, remaining stable up to approximately 400°C before decomposition occurs [14].
However, specific attention must be given to P-chiral ferrocene phosphine derivatives, which exhibit unusual racemization behavior. Recent studies have revealed that P-chiral ferrocenyl phosphines undergo significant acid-catalyzed racemization at room temperature within minutes when subjected to conventional column chromatography on silica or alumina [15] [16]. This racemization process has an estimated half-life of 25 minutes on acidic supports, with inversion barriers exceeding 125 kJ/mol under thermal conditions [16].
The racemization mechanism involves protonation of the phosphine center, which decreases the internal dihedral angle and lowers the corresponding inversion barrier [16]. This process can be prevented by deactivating the acidic surface with triethylamine or using basic alumina as the stationary phase [16].
For the parent ((dimethylamino)methyl)ferrocene, configurational stability is excellent under standard synthetic and analytical conditions, with no significant racemization observed during normal handling and storage [5].
X-ray crystallographic analysis of ((dimethylamino)methyl)ferrocene reveals detailed structural parameters that provide insight into its molecular geometry and solid-state packing [5]. The compound crystallizes with the following key structural features:
Bond Distances and Angles: The average Fe-C bond distances are 2.049 Å and 2.048 Å for the two cyclopentadienyl rings, consistent with typical ferrocene derivatives [5]. The C-C bond distances within the cyclopentadienyl rings average 1.421 Å, indicating aromatic character [5]. The C-C-C bond angles in the cyclopentadienyl rings are approximately 108.0°, close to the ideal value for a regular pentagon [17].
Molecular Geometry: The two cyclopentadienyl rings are nearly parallel, with a dihedral angle of 1.53°, confirming the eclipsed conformation [5]. The aminomethyl substituent adopts a conformation that minimizes steric interactions while maintaining favorable electronic interactions with the ferrocene framework [5].
Intermolecular Interactions: Hirshfeld surface analysis demonstrates that hydrogen-hydrogen van der Waals interactions dominate the crystal packing, accounting for 83.9% of the total intermolecular contacts [5]. These weak interactions contribute to the overall stability of the crystal structure and influence the physical properties of the compound [5].
Comparative Crystallographic Data: The structural parameters of ((dimethylamino)methyl)ferrocene are consistent with those of related ferrocene derivatives, with Fe-C distances typically ranging from 2.045-2.050 Å and maintaining the characteristic sandwich structure [18] [19]. The compound's crystallographic data align well with the general trends observed in substituted ferrocenes, confirming the preservation of the essential metallocene geometry upon functionalization [5].